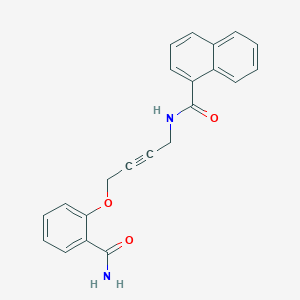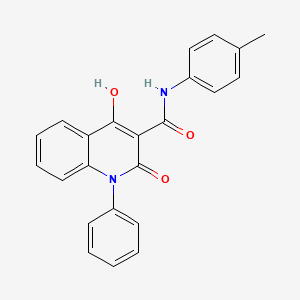![molecular formula C11H15Cl2N3S B2902929 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride CAS No. 2138266-08-5](/img/structure/B2902929.png)
1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine moiety fused to a piperazine ring, and is commonly used in medicinal chemistry and drug discovery .
Wirkmechanismus
Target of Action
The primary target of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride and its derivatives is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system.
Mode of Action
This compound interacts with its target, the α2-adrenergic receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function .
Biochemical Pathways
The α2-adrenergic receptor is part of the G protein-coupled receptor family. When blocked by an antagonist like this compound, the downstream effects include an increase in the release of norepinephrine. This can lead to various physiological effects, depending on the specific location of the α2-adrenergic receptors within the body .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its antagonistic activity at the α2-adrenergic receptor. By blocking this receptor, it can modulate the release of norepinephrine, potentially leading to effects such as increased alertness, heart rate, and blood pressure .
Vorbereitungsmethoden
The synthesis of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the development of new materials with specific properties
Vergleich Mit ähnlichen Verbindungen
1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride can be compared with other similar compounds such as:
Thieno[2,3-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Piperazine derivatives: These compounds have a piperazine ring but may have different substituents, leading to varied pharmacological profiles. The uniqueness of this compound lies in its specific combination of the thieno[3,2-b]pyridine and piperazine moieties, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
7-piperazin-1-ylthieno[3,2-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c1-3-13-9-2-8-15-11(9)10(1)14-6-4-12-5-7-14;;/h1-3,8,12H,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLKCYIXBWBZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=NC=C2)C=CS3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide](/img/structure/B2902846.png)

![2-(1,2-benzoxazol-3-yl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2902851.png)
![N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2902852.png)


![1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one hydrochloride](/img/structure/B2902859.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2902862.png)
![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B2902863.png)


![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2902866.png)

